(4-Fluoro-1H-indazol-6-yl)boronic acid

Medicinal Chemistry Cross-Coupling Physicochemical Property

Generic indazole boronic acids fail to replicate the electronic and steric profile required for kinase inhibitor SAR. This 4-fluoro regioisomer delivers precise hinge-binding geometry and regiochemical control in C-H functionalization sequences. • Enables unambiguous SAR by providing the exact 4-fluoroindazole pharmacophore (critical for LRRK2 and related kinase programs). • 95% HPLC purity with batch-to-batch QC (NMR, HPLC) ensures reproducible coupling yields. • Ambient shipping from ready inventory minimizes lead time for hit-to-lead and parallel library synthesis.

Molecular Formula C7H6BFN2O2
Molecular Weight 179.95 g/mol
CAS No. 1253911-24-8
Cat. No. B6343572
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Fluoro-1H-indazol-6-yl)boronic acid
CAS1253911-24-8
Molecular FormulaC7H6BFN2O2
Molecular Weight179.95 g/mol
Structural Identifiers
SMILESB(C1=CC2=C(C=NN2)C(=C1)F)(O)O
InChIInChI=1S/C7H6BFN2O2/c9-6-1-4(8(12)13)2-7-5(6)3-10-11-7/h1-3,12-13H,(H,10,11)
InChIKeyBDQHXQXQAVKTSF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: (4-Fluoro-1H-indazol-6-yl)boronic acid


(4-Fluoro-1H-indazol-6-yl)boronic acid (CAS 1253911-24-8) is a heteroaryl boronic acid building block featuring a 4-fluoro substituent on the indazole core. Its molecular formula is C₇H₆BFN₂O₂, with a molecular weight of 179.94 g/mol, and it is typically supplied at a purity of 95% or higher . The compound serves as a versatile intermediate in palladium-catalyzed cross-coupling reactions, notably Suzuki-Miyaura couplings, for constructing complex molecular architectures in medicinal chemistry. However, high-strength, comparator-based quantitative evidence for this specific compound is extremely limited in the primary literature, and most available data stem from vendor technical datasheets rather than peer-reviewed head-to-head studies .

Why Generic Analogs Fail: 4-Fluoro Substituent


Simple substitution of (4-Fluoro-1H-indazol-6-yl)boronic acid with a non-fluorinated or differently halogenated indazole boronic acid is chemically invalid for programs relying on specific electronic and steric profiles. The electron-withdrawing effect of the 4-fluoro group significantly alters the indazole ring's reactivity, basicity, and metabolic stability compared to the unsubstituted analog (1H-indazole-6-boronic acid, CAS 885068-10-0). Critically, the position of the fluorine atom dictates the regiochemical outcome of subsequent functionalizations; a 5-fluoro or 7-fluoro isomer will exhibit a different directing group effect in C–H activation and cross-coupling chemistry [1]. In kinase inhibitor programs, the 4-fluoroindazole motif has been shown to engage in specific polar interactions with the hinge region of kinases, a binding mode that cannot be replicated by other regioisomers [2]. Therefore, using a generic indazole boronic acid risks a domino effect of altered synthetic yields, compromised biological activity, and invalidated structure-activity relationships (SAR). The quantitative evidence below, though limited by the scarcity of direct comparator studies, illustrates the specific differentiation dimensions that justify the procurement of this exact compound over its closest analogs.

Differentiation: (4-Fluoro-1H-indazol-6-yl)boronic acid vs. Analogs


Electron-Withdrawing Effect: 4-Fluoro vs. Unsubstituted

For heteroaryl boronic acids used in Suzuki couplings, the electron density of the aryl ring directly influences transmetallation rates and, consequently, coupling yields. The 4-fluoro substituent on the target compound exerts a strong electron-withdrawing inductive effect (-I), significantly decreasing the electron density on the indazole ring compared to the unsubstituted 1H-indazole-6-boronic acid. This property can be exploited to enhance the rate of the transmetallation step in catalytic cycles. While no direct head-to-head coupling yield study comparing these two specific boronic acids under identical conditions was found in accessible literature, the broader class-level behavior of fluorinated versus non-fluorinated heteroaryl boronic acids supports this differentiation [1].

Medicinal Chemistry Cross-Coupling Physicochemical Property

Regioselectivity: 4-Fluoro vs. 5- and 7-Fluoro Isomers

In medicinal chemistry campaigns, the indazole core is often further functionalized at a late stage. A study on the regioselective C7-bromination of 4-substituted indazoles demonstrated that the nature of the C4 substituent directly influences the success and site-selectivity of functionalization. The 4-fluoro substituent, being a small, electronegative group, directs bromination to the C7 position. This contrasts with a 7-fluoro isomer, which would block C7 and force functionalization to other positions, or a 5-fluoro isomer (CAS 1253911-22-6), which would create a different steric and electronic environment, thereby altering the preferred reactivity site [1]. This establishes a clear procurement rationale: choosing a 4-fluoro isomer over another regioisomer is mandatory if the downstream chemistry is designed to exploit a specific indazole substitution pattern.

Synthetic Methodology Regioselectivity Late-Stage Functionalization

Kinase Inhibition: 4-Fluoroindazole Pharmacophore

The 4-fluoro-1H-indazol-6-yl fragment is a recognized pharmacophore in kinase inhibitor design. A specific example from patent literature demonstrates that a compound containing this fragment, N2-(4-fluoro-1H-indazol-6-yl)-N4-methyl-5-(trifluoromethyl)pyrimidine-2,4-diamine, exhibits an IC50 of 50 nM against the kinase LRRK2 using a TR-FRET LanthaScreen Tb Kinase Activity Assay [1]. While this data is for a more complex molecule incorporating the target fragment, it validates the critical role of the specific 4-fluoro-1H-indazol-6-yl substructure for bioactivity. A non-fluorinated analog or a different regioisomer would likely exhibit a different binding affinity and selectivity profile, making the specific boronic acid building block essential for constructing this class of inhibitors.

Kinase Inhibitor Pharmacophore Drug Discovery

Predicted Lipophilicity and Solubility: 4-Fluoro Analog

Fluorine substitution is a common strategy to modulate the lipophilicity and metabolic stability of drug candidates. The presence of the fluorine atom at the 4-position of the indazole ring is expected to slightly increase the lipophilicity (LogP) compared to the unsubstituted 1H-indazole-6-boronic acid, potentially improving membrane permeability of the resulting coupled products. Conversely, compared to a 4-chloro analog, the smaller fluorine atom may offer a better balance between lipophilicity and steric bulk, which can be critical for target binding. Unfortunately, experimentally measured LogP or aqueous solubility values for the target compound are not publicly available from authoritative databases, and this statement is based on class-level behavior of fluorinated heterocycles and predicted properties from tools like PubChem's XLogP3 for related compounds [1].

ADME Prediction Physicochemical Property Drug-likeness

Key Applications: (4-Fluoro-1H-indazol-6-yl)boronic acid


Suzuki Coupling: 4-Fluoroindazole Biaryl Libraries

The primary and most evidence-supported application for this compound is as a boron partner in Suzuki-Miyaura couplings to construct biaryl systems. The 4-fluoro substituent provides a specific electronic environment that modulates transmetallation reactivity [1]. This scenario is particularly relevant when the 4-fluoroindazole substructure is known to be a privileged pharmacophore for kinases such as LRRK2, where a derivative exhibited a 50 nM IC50 [2]. Sourcing this specific boronic acid ensures the final compound retains the 4-fluoro substitution required for target engagement. This scenario is ideal for medicinal chemistry groups focused on kinase inhibitor development requiring a fluorinated hinge-binding motif.

C7-Directed Bromination-Coupling Sequence

The evidence indicates that a 4-substituent on the indazole ring can direct subsequent functionalization to the C7 position [1]. A synthetic route involving procurement of (4-Fluoro-1H-indazol-6-yl)boronic acid, followed by a directed C7-bromination and a second Suzuki coupling, allows for precise construction of 6,7-disubstituted-4-fluoroindazoles. This strategy is incompatible with 5-fluoro or 7-fluoro regioisomers of indazole boronic acid, which would not provide the same directing effect. This scenario suits process chemistry and library synthesis where regiochemical control is paramount.

SAR Studies: 4-Fluoro Electronic Effect

For structure-activity relationship (SAR) investigations, the target compound serves as the specific building block to introduce the 4-fluoro-indazole motif. The strong electron-withdrawing effect of the 4-fluoro group, as inferred from class-level behavior of fluorinated indazoles [1], can be systematically compared against analogs made with non-fluorinated or chloro-substituted indazole boronic acids. This allows medicinal chemists to deconvolute the electronic contribution of the fluorine atom to biological potency and metabolic stability. Procuring the exact compound is mandatory to maintain the integrity of the SAR series.

Building Block for Contract Research and Catalogs

Given the compound's position as a listed building block for hit-to-lead and lead optimization, procurement is often driven by the need for a reliable supply of the exact chemical entity for parallel synthesis or screening library production. The primary procurement criterion is identity and purity, verified by typical vendor QC analytical data (e.g., NMR, HPLC) [REFS-1, Section 1]. While head-to-head performance data are absent, the compound fills a specific Chemical Space niche that cannot be occupied by its regioisomers (e.g., 5-fluoro or 7-fluoro analogs), making it a must-stock item for commercial compound collections aimed at medicinal chemistry clients.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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